4-(BOC-Amino)-1-isopentylpiperidine
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3-methylbutyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-12(2)6-9-17-10-7-13(8-11-17)16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCUXNHQOGZUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732661 | |
| Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888944-67-0 | |
| Record name | Carbamic acid, [1-(3-methylbutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888944-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Boc Amino 1 Isopentylpiperidine and Analogues
Strategies for Piperidine (B6355638) Ring Formation and Functionalization
The construction of the piperidine ring can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. rsc.orgnih.gov These methods can be broadly categorized into intramolecular cyclization approaches, reductive amination and related methods, and asymmetric synthesis strategies.
Intramolecular Cyclization Approaches to Piperidines
Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, typically involving a substrate that contains both a nitrogen source (often an amine) and a reactive site for ring closure. nih.gov A new carbon-nitrogen bond is formed during this process. nih.gov There are numerous approaches to achieve this, including metal-catalyzed cyclization, electrophilic cyclization, and radical-mediated cyclization. nih.gov
Radical cyclization, for instance, has been developed using catalysts like cobalt(II) for the cyclization of linear amino-aldehydes. nih.gov Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through the formation of an iminium ion followed by reduction to yield the piperidine ring. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids has also proven effective for synthesizing piperidines, where phenylsilane (B129415) plays a key role in the cyclization and reduction steps. nih.gov
| Cyclization Method | Catalyst/Reagent | Key Intermediate | Ref. |
| Radical Cyclization | Cobalt(II) | Radical | nih.gov |
| Reductive Hydroamination | Acid-mediated | Iminium ion | nih.gov |
| Reductive Amination | Iron complex/Phenylsilane | Imine | nih.gov |
Reductive Amination and Related Methods for Piperidine Synthesis
Reductive amination is a widely employed and versatile method for constructing carbon-nitrogen bonds, making it a cornerstone in the synthesis of piperidines. researchgate.net This two-step process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. researchgate.netpearson.com The intramolecular version of this reaction is particularly useful for synthesizing polyhydroxylated piperidines from carbohydrate precursors. researchgate.net
A variety of reducing agents can be used, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd/C). researchgate.net The choice of reducing agent can influence the selectivity and efficiency of the reaction. researchgate.net For instance, borane-pyridine complex has been used as a less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes. tandfonline.com
Recent advancements include rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts to access N-(hetero)aryl piperidines through a reductive transamination process. acs.org This method involves the initial reduction of the pyridinium ion, followed by hydrolysis and subsequent reductive amination with an external amine. acs.org
Asymmetric Synthesis and Chiral Pool Strategies for Piperidine Derivatives
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, given their prevalence in chiral drugs. snnu.edu.cnnih.gov Asymmetric synthesis and chiral pool strategies are the primary approaches to achieve this. nih.gov
Asymmetric synthesis aims to create chiral molecules from achiral starting materials using chiral catalysts or auxiliaries. rsc.org Several strategies have been developed, including:
Intramolecular SN2 displacement: An amine displaces a leaving group within the same molecule. rsc.org
Reduction or addition to pyridine (B92270)/piperidine derivatives: This can be achieved using chiral catalysts to induce enantioselectivity. rsc.org A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn
Ring expansion of prolinols: Chiral prolinols can be converted to chiral piperidines. rsc.org
Ring-closing metathesis (RCM): This powerful reaction has been used to form the piperidine ring. rsc.org
Chemo-enzymatic methods are also emerging as a sustainable approach. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Chiral pool synthesis utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the target chiral piperidine. nih.gov For example, (S)-N-benzothienylmethylglutamic acid has been used as a precursor to synthesize a 2,5-disubstituted piperidine derivative through a series of transformations including lactam formation and reductions. whiterose.ac.uk
BOC-Protection Chemistry in the Synthesis of Aminopiperidines
The tert-butyloxycarbonyl (BOC) group is one of the most common and versatile protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.uk
Chemoselective N-BOC Protection of Primary and Secondary Amines
The protection of an amine as its BOC carbamate (B1207046) is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com The reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk The choice of solvent and base can be tailored to the specific substrate. Common solvents include water, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). fishersci.co.uk
The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of a tert-butyl carbonate leaving group, which can decompose to tert-butoxide and carbon dioxide, and proton abstraction from the nitrogen results in the formation of the BOC-protected amine. jk-sci.comcommonorganicchemistry.com
Selective protection of primary amines in the presence of secondary amines can be achieved under specific conditions. jk-sci.com
| Reagent | Base | Solvent | Key Features | Ref. |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), etc. | THF, Water, Acetonitrile | High yield, mild conditions | fishersci.co.ukjk-sci.com |
| Boc₂O | EDCI, HOBT, Base | THF, Dichloromethane (B109758), etc. | For aminopyridines | google.com |
Advanced Deprotection Strategies for BOC Groups
The removal of the BOC group is most commonly accomplished using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). fishersci.co.ukjk-sci.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. masterorganicchemistry.com
While acidic cleavage is highly effective, alternative methods have been developed for substrates that are sensitive to strong acids. These include:
Thermal deprotection: Heating the BOC-protected amine at high temperatures can lead to the removal of the protecting group, often without the need for a catalyst. acsgcipr.org
Lewis acid-mediated deprotection: Reagents like trimethylsilyl (B98337) iodide (TMSI) and zinc bromide can be used for BOC deprotection under milder conditions. fishersci.co.uk
Basic deprotection: In some cases, basic conditions, such as sodium carbonate in refluxing DME, can be used to cleave the BOC group. rsc.org
Other methods: Other reported methods include the use of aqueous phosphoric acid, silica (B1680970) gel, and iodine. rsc.org
The choice of deprotection method depends on the specific substrate and the presence of other functional groups in the molecule. rsc.org
Regioselective N-Alkylation of Piperidines for 1-Isopentyl Substitution
The introduction of an isopentyl group at the nitrogen atom of the piperidine ring is a critical step in the synthesis of 4-(BOC-Amino)-1-isopentylpiperidine. Achieving regioselectivity, meaning the specific alkylation at the nitrogen (N-1 position) without undesired reactions at other positions, is paramount.
The direct N-alkylation of piperidines is a common and effective method for introducing alkyl substituents. researchgate.net This typically involves the reaction of the piperidine nitrogen, a secondary amine, with an appropriate alkylating agent. For the synthesis of the target compound, this would involve reacting a 4-(BOC-amino)piperidine precursor with an isopentyl halide, such as isopentyl bromide or iodide.
Several conditions can be employed to facilitate this reaction. A common approach involves the use of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The base deprotonates the piperidine nitrogen, increasing its nucleophilicity and promoting the reaction with the alkyl halide. The choice of base and solvent can influence the reaction rate and yield. For instance, using a strong base like NaH can lead to a faster reaction but may require more stringent anhydrous conditions.
Reductive amination represents another powerful strategy for N-alkylation. nih.gov This two-step process involves the initial reaction of the piperidine with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. For the introduction of the isopentyl group, isovaleraldehyde (B47997) would be the appropriate carbonyl compound. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. Reductive amination is often favored due to its mild reaction conditions and broad substrate scope. nih.gov
| Method | Reagents | Solvent | Key Features |
| Direct Alkylation | Isopentyl halide (bromide or iodide), Base (e.g., K₂CO₃, NaH) | DMF, Acetonitrile | Straightforward, but can be prone to over-alkylation. researchgate.net |
| Reductive Amination | Isovaleraldehyde, Reducing agent (e.g., STAB, NaBH(OAc)₃) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild conditions, high yields, avoids over-alkylation. nih.govnih.gov |
Table 1: Comparison of a selection of N-Alkylation Methods
In many synthetic routes, the functionalization of the piperidine ring occurs in a stepwise manner. Starting with a readily available 4-aminopiperidine (B84694) derivative, the sequence of reactions can be strategically planned to achieve the desired final product.
A common strategy involves first protecting the 4-amino group, often with a tert-butyloxycarbonyl (BOC) group, to prevent it from undergoing undesired side reactions. This yields 4-(BOC-amino)piperidine. The subsequent N-alkylation of this intermediate with an isopentyl group then proceeds as described in the previous section. The BOC protecting group is crucial as it deactivates the 4-amino group towards alkylation, ensuring that the isopentyl group is selectively introduced at the piperidine nitrogen.
The functionalization of the piperidine ring can also be achieved through more advanced techniques like rhodium-catalyzed C-H functionalization. nih.gov While not directly applied to the synthesis of this compound in the provided context, this methodology allows for the direct introduction of functional groups at specific C-H bonds of the piperidine ring, offering a powerful tool for creating diverse analogues. nih.gov
Convergent and Divergent Synthetic Routes to this compound
The synthesis of this compound can be approached from both convergent and divergent perspectives, each offering distinct advantages.
In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to generate a library of related compounds. For the synthesis of this compound and its analogues, one could start with a versatile piperidine precursor, such as a 4-oxopiperidine derivative. This starting material can then be subjected to a variety of reactions to introduce different substituents at the 1 and 4-positions. For instance, reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate can be used to introduce various groups at the 4-position. nih.gov Subsequently, the N-BOC group can be removed and the piperidine nitrogen can be alkylated with different alkyl groups, including the isopentyl group. This divergent approach is particularly useful for exploring the structure-activity relationships of a series of related compounds.
| Synthetic Strategy | Description | Advantages |
| Convergent | Key fragments are synthesized separately and then combined. | High overall yields, efficient for complex targets. nih.gov |
| Divergent | A common intermediate is used to generate a library of analogues. | Efficient for creating chemical diversity, useful for SAR studies. nih.gov |
Table 2: Comparison of Convergent and Divergent Synthetic Strategies
Chemical Transformations and Derivatization Strategies of 4 Boc Amino 1 Isopentylpiperidine
Reactions Involving the BOC-Protected Amino Group
The tert-butyloxycarbonyl (BOC) protecting group on the 4-amino moiety is a key feature for the controlled functionalization of this position. Its stability under many reaction conditions and its facile removal under acidic conditions make it an ideal protecting group for multi-step syntheses. organic-chemistry.org
Post-BOC Deprotection Functionalization of the 4-Amino Moiety
The removal of the BOC group from 4-(BOC-amino)-1-isopentylpiperidine unveils the primary amine, which can then undergo a variety of chemical transformations. This deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an alcoholic solvent. The resulting 1-isopentylpiperidin-4-amine is a versatile intermediate for further functionalization.
Once deprotected, the free amino group can participate in a range of reactions to introduce diverse functionalities. Common derivatizations include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Reductive Amination: Condensation with aldehydes or ketones to form an imine, followed by reduction with a reducing agent like sodium borohydride (B1222165) to furnish secondary or tertiary amines.
Alkylation: Direct reaction with alkyl halides, although this can sometimes lead to over-alkylation.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce the corresponding ureas and thioureas.
These transformations allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties for various research purposes. researchgate.netsigmaaldrich.com
Amidation and Urea Formation via the Protected Amine
While deprotection followed by functionalization is a common strategy, the BOC-protected amine itself can participate in certain reactions. For instance, amidation can be achieved through the activation of a carboxylic acid using a coupling agent, followed by reaction with the BOC-protected amine. However, this approach is less common than post-deprotection functionalization.
A more direct route to urea derivatives involves the in-situ generation of an isocyanate from the BOC-protected amine. This can be accomplished using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which facilitate the conversion of the carbamate (B1207046) to an isocyanate. The subsequent addition of a primary or secondary amine to the reaction mixture traps the isocyanate to form a urea in a one-pot synthesis. researchgate.netorganic-chemistry.org This method provides an efficient pathway to unsymmetrical ureas.
| Reagent System | Transformation | Product Type |
| 1. TFA/DCM; 2. RCOCl/Base | Deprotection followed by acylation | Amide |
| 1. TFA/DCM; 2. RSO2Cl/Base | Deprotection followed by sulfonylation | Sulfonamide |
| 1. TFA/DCM; 2. R'R''C=O, NaBH4 | Deprotection followed by reductive amination | Secondary/Tertiary Amine |
| 2-Chloropyridine, (CF3SO2)2O, R'R''NH | In-situ isocyanate formation and trapping | Urea |
Reactivity of the Piperidine (B6355638) Nitrogen (1-isopentyl-substituted)
Stability and Further Functionalization of the Tertiary Amine
The tertiary amine of the piperidine ring is generally stable under a wide range of reaction conditions, including those used for the manipulation of the BOC-protected amino group. It is not susceptible to acylation or sulfonylation under standard conditions. However, it can be protonated in the presence of strong acids, forming a piperidinium (B107235) salt.
Further functionalization of the tertiary amine is possible, although it requires specific reagents and conditions. For example, oxidation of the tertiary amine can lead to the formation of an N-oxide. Quaternization can also be achieved by reaction with a highly reactive alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. These transformations can be used to modulate the electronic properties and biological activity of the molecule.
Modifications of the Isopentyl Moiety
The isopentyl group attached to the piperidine nitrogen offers another site for structural modification, although it is generally less reactive than the amino functionalities.
Opportunities for Further Structural Elaboration
While the saturated alkyl nature of the isopentyl group makes it relatively inert, opportunities for its modification do exist, primarily through strategies that involve the synthesis of analogues with pre-functionalized isopentyl groups. For instance, one could envision synthetic routes starting from isopentylamines or isopentyl halides bearing additional functional groups, such as a double bond, a hydroxyl group, or a halogen atom at a different position.
These functionalized isopentyl precursors could then be used in the synthesis of the piperidine ring system, leading to derivatives of this compound with tailored isopentyl chains. Such modifications could be employed to introduce new pharmacophoric elements or to explore structure-activity relationships in drug discovery programs.
Conformational Analysis and Stereochemical Considerations in 4 Boc Amino 1 Isopentylpiperidine Systems
Conformational Preferences of Piperidine (B6355638) Rings with N-Substituents
The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. The introduction of a substituent on the nitrogen atom significantly influences the ring's conformational equilibrium. The nitrogen atom and its substituent introduce additional steric and electronic factors that modulate the stability of the two possible chair conformers.
The substituent at the nitrogen (N1) position can occupy either an axial or an equatorial position. However, for N-alkyl substituents, there is a strong preference for the equatorial orientation to avoid steric clashes with the syn-axial hydrogen atoms at the C3 and C5 positions. The isopentyl group, being a bulky alkyl substituent, will almost exclusively occupy the equatorial position. This preference minimizes 1,3-diaxial interactions, which are highly destabilizing.
In the equatorial conformation of the N-isopentyl group, the bulky substituent is directed away from the bulk of the piperidine ring, leading to a more stable arrangement. The alternative axial conformation would force the isopentyl group into close proximity with the axial hydrogens at C3 and C5, resulting in significant van der Waals repulsion and a substantial increase in steric strain. Therefore, the piperidine ring in 4-(BOC-Amino)-1-isopentylpiperidine is strongly biased towards a chair conformation where the 1-isopentyl group is equatorial.
The conformational preferences of substituents at the C4 position of a piperidine ring are generally similar to those in a cyclohexane ring. nih.gov The energetic preference for a substituent to be in the equatorial position versus the axial position is quantified by its conformational free energy, or A-value. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com
Table 1: Conformational Preferences of Common Substituents on Cyclohexane Rings
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
| -CH₃ (Methyl) | 1.7 | Strong |
| -CH₂CH₃ (Ethyl) | 1.75 | Strong |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | Very Strong |
| -C(CH₃)₃ (tert-Butyl) | ~5 | Overwhelming |
| -OH (Hydroxy) | 0.87 | Moderate |
| -Br (Bromo) | 0.43 | Weak |
Data sourced from references discussing conformational analysis and A-values. masterorganicchemistry.com
Stereoisomerism and Chirality in 4-Amino-Substituted Piperidines
While this compound itself is an achiral molecule (assuming no other substituents on the ring), the 4-amino-substituted piperidine scaffold is a common feature in many chiral molecules. nih.govresearchgate.netdntb.gov.uamdpi.com Chirality in these systems typically arises from the presence of one or more additional substituents on the carbon atoms of the piperidine ring. For instance, a substituent at the C2, C3, or C5 position would render the molecule chiral.
When two substituents are present on the piperidine ring (e.g., at C3 and C4), cis/trans diastereomerism becomes possible. The relative orientation of these substituents (both equatorial, both axial, or one axial and one equatorial) defines the diastereomer and significantly impacts the molecule's three-dimensional shape and properties.
The synthesis of specific stereoisomers of substituted 4-aminopiperidines requires precise stereochemical control. Numerous stereoselective synthetic strategies have been developed to achieve this. nih.gov These methods often involve:
Diastereoselective reductions: The reduction of a substituted N-acyl-tetrahydropyridine precursor can proceed with high diastereoselectivity, controlled by the existing stereocenters or by using chiral reducing agents.
Chiral auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions, after which the auxiliary is removed.
Asymmetric catalysis: The use of chiral catalysts can enable the enantioselective synthesis of specific piperidine stereoisomers.
Once synthesized, the stereochemistry of substituted piperidines must be unambiguously assigned. The primary techniques for this purpose are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on a piperidine ring. ycdehongchem.comresearchgate.netwhiterose.ac.uk The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which in turn is determined by their axial or equatorial positions. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values are observed for axial-equatorial and equatorial-equatorial interactions. ycdehongchem.com
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. It provides a precise three-dimensional structure of the molecule. whiterose.ac.uk
Dynamic Processes and Nitrogen Inversion in Piperidine Systems
Substituted piperidines are not static molecules; they undergo dynamic conformational processes. The two most important dynamic processes are the chair-chair ring interconversion and nitrogen inversion.
The chair-chair interconversion , or ring flipping, is a process where one chair conformation converts into the other. wikipedia.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial. wikipedia.org For the parent piperidine ring, the energy barrier for this process is approximately 10-11 kcal/mol, similar to that of cyclohexane. masterorganicchemistry.com This barrier is low enough for the interconversion to be rapid at room temperature. masterorganicchemistry.com However, in this compound, the strong equatorial preferences of both the large N-isopentyl and 4-BOC-amino groups mean that one chair conformation is significantly more stable than the other, effectively preventing a complete ring flip.
Nitrogen inversion is a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.org This process inverts the configuration at the nitrogen atom. wikipedia.org For acyclic and simple cyclic amines, this inversion is extremely fast, with a low energy barrier. wikipedia.orgstackexchange.com For piperidine, the barrier to nitrogen inversion is approximately 6.1 kcal/mol in the gas phase. acs.org The rate of inversion can be influenced by the nature of the N-substituent; bulkier substituents can slightly alter the inversion barrier. However, this barrier is generally low, meaning the nitrogen atom's lone pair and its substituent are rapidly equilibrating between the two possible pyramidal arrangements at room temperature.
Table 2: Approximate Energy Barriers for Dynamic Processes
| Process | Molecule | Approximate Energy Barrier (kcal/mol) |
| Ring Interconversion | Cyclohexane | 10-11 |
| Ring Interconversion | Piperidine | ~10.5 |
| Nitrogen Inversion | Ammonia | 5.8 |
| Nitrogen Inversion | Piperidine | 6.1 |
| Nitrogen Inversion | Trimethylamine | 7.5 |
Data compiled from various spectroscopic and computational studies. masterorganicchemistry.comwikipedia.orgstackexchange.comacs.org
Advanced Spectroscopic and Analytical Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(BOC-Amino)-1-isopentylpiperidine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's constitution and conformational preferences.
In a typical ¹H NMR spectrum, the protons of the isopentyl group would appear in the upfield region. The methyl protons of the isopentyl group are expected to produce a doublet, while the methine and methylene (B1212753) protons would exhibit more complex splitting patterns due to spin-spin coupling. The protons on the piperidine (B6355638) ring would resonate at different chemical shifts depending on their axial or equatorial positions, often showing complex multiplets due to coupling with each other and the adjacent isopentyl group. The proton attached to the nitrogen of the BOC-amino group typically appears as a broad singlet. The nine equivalent protons of the tert-butyl group of the BOC moiety give rise to a characteristic sharp singlet in the upfield region.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the BOC group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring and the isopentyl chain. The chemical shifts of the piperidine ring carbons can also provide insights into the conformational equilibrium of the ring.
Table 1: Representative ¹H NMR Chemical Shift Data for a BOC-Protected Piperidine Derivative
| Proton | Chemical Shift (ppm) | Multiplicity |
| BOC (9H) | ~1.45 | s |
| Piperidine CH₂ (axial) | ~1.20-1.40 | m |
| Piperidine CH₂ (equatorial) | ~1.80-2.00 | m |
| Piperidine CH-N | ~2.50-2.70 | m |
| Piperidine CH-NHBOC | ~3.50-3.70 | m |
| NH | ~4.50 | br s |
Note: Data is representative and actual values for this compound may vary. "s" denotes singlet, "m" denotes multiplet, and "br s" denotes broad singlet.
Table 2: Representative ¹³C NMR Chemical Shift Data for a BOC-Protected Piperidine Derivative
| Carbon | Chemical Shift (ppm) |
| BOC C=O | ~155 |
| BOC C(CH₃)₃ | ~79 |
| Piperidine CH₂ | ~30-45 |
| Piperidine CH-N | ~50-55 |
| Piperidine CH-NHBOC | ~45-50 |
| BOC C(CH₃)₃ | ~28 |
Note: Data is representative and actual values for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.
In a typical mass spectrum, the molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. A prominent fragmentation pathway for BOC-protected amines is the loss of the BOC group or parts of it. Characteristic fragment ions would include the loss of tert-butyl cation ([M+H - 57]⁺), isobutylene (B52900) ([M+H - 56]⁺), or the entire BOC group ([M+H - 101]⁺). Further fragmentation of the piperidine ring and the isopentyl chain would provide additional structural information. For instance, cleavage of the isopentyl group can lead to specific fragment ions that help to confirm its structure. spectrabase.com
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 271.24 | [M+H]⁺ |
| 215.18 | [M+H - C₄H₈]⁺ |
| 170.16 | [M+H - C₅H₉O₂]⁺ |
| 157 | [Fragment from piperidine ring cleavage] |
| 96 | [Fragment from piperidine ring cleavage] |
Note: m/z values are predicted and may vary in an experimental spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
A strong absorption band around 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group. The N-H stretching vibration of the secondary amine within the BOC group would typically appear as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic isopentyl and piperidine groups would be observed in the 2850-3000 cm⁻¹ range. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Carbamate) | 3300-3500 | Medium-Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong |
| C=O Stretch (Carbamate) | 1680-1720 | Strong |
| C-N Stretch | 1000-1300 | Medium |
Note: These are expected ranges and the exact positions and intensities can be influenced by the molecular environment.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be used. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and the peak area is proportional to its concentration, allowing for quantitative purity determination.
Table 5: Typical HPLC Parameters for Analysis of a BOC-Protected Amine
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: These parameters are illustrative and would require optimization for the specific compound.
Gas Chromatography (GC)
Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the molecular weight and functional groups of this compound, it may be amenable to GC analysis, possibly after derivatization to increase its volatility. A capillary column with a non-polar or medium-polarity stationary phase would be used. The compound would be vaporized in a heated injector and carried through the column by an inert carrier gas (e.g., helium or nitrogen). The retention time would be used for qualitative identification, and the integrated peak area for quantitative analysis. Coupling GC with a mass spectrometer (GC-MS) provides both retention time and mass spectral data, offering a high degree of confidence in compound identification. spectrabase.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
This technique would reveal the chair conformation of the piperidine ring, which is the most stable arrangement, and the orientation of the substituents (the BOC-amino and isopentyl groups) as either axial or equatorial. It would also provide details about the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. While no specific crystal structure data for this compound is publicly available, analysis of related BOC-protected piperidine structures suggests that the bulky BOC-amino and isopentyl groups would likely adopt equatorial positions to minimize steric hindrance. chemicalbook.com
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. semanticscholar.orgresearchgate.net For piperidine (B6355638) derivatives, these calculations can elucidate the distribution of electron density, identify the most reactive sites, and predict the stability of different conformations.
For instance, a DFT study on phenylhydrazono phenoxyquinoline derivatives, which share some structural similarities with functionalized piperidines, revealed insights into their reactivity profiles. nih.gov Such studies on 4-(BOC-Amino)-1-isopentylpiperidine could determine the impact of the BOC-amino and isopentyl groups on the electronic properties of the piperidine ring. This information is critical for understanding how the molecule might interact with biological targets and for predicting its metabolic fate.
Table 1: Representative Quantum Chemical Calculation Applications for Piperidine Derivatives
| Calculation Type | Predicted Property | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic Structure, Reactivity Indices | Understanding the influence of substituents on the piperidine core's reactivity. |
| Ab Initio Methods | Molecular Geometry, Vibrational Frequencies | Predicting stable conformations and spectroscopic properties. researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This is a cornerstone of structure-based drug design. For piperidine derivatives, which are known to interact with a wide range of biological targets, docking studies can identify potential protein partners and predict the binding affinity. nih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the key interactions that maintain the complex. For example, MD simulations of phenylhydrazono phenoxyquinolone derivatives bound to α-amylase indicated stable binding throughout the simulation. nih.gov Similar studies with this compound could reveal its potential as an inhibitor for specific enzymes or receptors.
Conformational Search and Energy Minimization Studies
The three-dimensional shape of a molecule is crucial for its biological activity. Piperidine rings can adopt several conformations, such as chair and boat forms. Conformational search algorithms systematically explore the possible shapes of a molecule to identify low-energy, stable conformations. Energy minimization techniques then refine these structures to find the most energetically favorable one.
For flexible molecules like this compound, with its rotatable isopentyl chain and the BOC-amino group, understanding its conformational preferences is essential. Studies on other piperidine derivatives have shown that the number of rotatable bonds can influence their conformational stability and, consequently, their potential as orally active drugs. researchgate.net The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates highlights the importance of controlling the 3D structure of piperidine-based fragments. rsc.org
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Piperidine Derivatives
The effectiveness of a drug is not only determined by its binding affinity to a target but also by its ADME properties. Computational tools can predict these properties, helping to identify potential liabilities early in the drug discovery process. researchgate.net For piperidine derivatives, various in silico models are used to estimate properties like gastrointestinal absorption, plasma protein binding, and metabolic stability. researchgate.netnih.gov
Table 2: In Silico ADME Prediction for Piperidine Derivatives
| ADME Property | Prediction Method | Relevance |
| Absorption | Gastrointestinal (GI) Absorption Models | Predicts oral bioavailability. researchgate.net |
| Distribution | Blood-Brain Barrier (BBB) Permeability Models | Assesses potential for CNS activity or side effects. nih.gov |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate Models | Predicts drug-drug interactions and metabolic clearance pathways. nih.gov |
| Excretion | Renal Clearance Prediction | Estimates the rate at which the compound is removed from the body. |
Blood-Brain Barrier (BBB) Permeability Predictions
The ability of a molecule to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system (CNS). In silico models can predict BBB permeability based on molecular properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. For many piperidine derivatives, computational studies have been employed to assess their potential to cross the BBB. researchgate.net For instance, studies on phenylhydrazono phenoxyquinolone derivatives indicated poor permeability across the BBB and CNS. nih.gov
Virtual Screening and De Novo Design Strategies Utilizing Piperidine Scaffolds
The piperidine ring is a common scaffold used in virtual screening campaigns to identify new drug candidates. sciengpub.irresearchgate.net Virtual screening involves searching large compound libraries for molecules that are predicted to bind to a specific target. The piperidine core provides a versatile framework that can be functionalized to create diverse chemical libraries for such screening efforts. nih.govnih.gov
De novo design, on the other hand, involves the computational creation of novel molecules from scratch. nih.gov Starting with a scaffold like piperidine, algorithms can add functional groups to optimize binding to a target and improve ADME properties. This approach allows for the exploration of novel chemical space and the design of highly specific ligands. mdpi.com The modular synthesis of complex piperidines has been shown to be a powerful tool for unlocking new molecular spaces for drug discovery. news-medical.net
Applications in Drug Discovery and Development Focus on Scaffold Utility
4-(BOC-Amino)-1-isopentylpiperidine as a Precursor to Pharmacologically Active Agents
This compound, characterized by a piperidine (B6355638) ring substituted at the 1-position with an isopentyl group and at the 4-position with a tert-butoxycarbonyl (BOC) protected amine, is a valuable intermediate in organic synthesis. The BOC protecting group provides a stable yet readily cleavable handle, allowing for the selective modification of the 4-amino group. This feature is crucial for the construction of diverse molecular architectures.
The synthesis of this precursor itself is a critical first step. Generally, methods to produce 4-BOC-aminopiperidine involve the reaction of 1-benzyl-4-piperidone with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by reduction, BOC protection, and debenzylation. Another approach involves using 4-aminopiperidine (B84694) as a starting material, which can be reacted with di-tert-butyl dicarbonate (B1257347) to introduce the BOC group, followed by N-alkylation with an appropriate isopentyl halide or by reductive amination with isovaleraldehyde (B47997).
Once obtained, the deprotection of the BOC group on this compound yields a primary amine at the 4-position, which can then be further functionalized. This amine serves as a nucleophilic point for the introduction of a wide variety of substituents, leading to the generation of extensive libraries of compounds for high-throughput screening in drug discovery programs. The isopentyl group at the N-1 position often contributes to favorable pharmacokinetic properties, such as improved lipophilicity and membrane permeability, which are critical for drug efficacy.
Therapeutic Relevance of N-Substituted 4-Aminopiperidine Derivatives
The N-substituted 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in known drugs and biologically active compounds. The versatility of this scaffold allows for the development of agents targeting a wide range of biological targets.
Central Nervous System (CNS) Modulators
Derivatives of 4-aminopiperidine have shown significant promise as modulators of the central nervous system. For instance, certain N-substituted 4-aminopiperidines have been investigated as potent cognition enhancers. By modifying the piperazine (B1678402) ring of known nootropic drugs, researchers have developed 4-aminopiperidine analogues that exhibit high activity in preclinical models of cognition. nih.gov One such compound demonstrated activity at a very low dose (0.01 mg/kg, ip) in the mouse passive avoidance test, highlighting the potential of this scaffold in developing treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. nih.gov
Furthermore, 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers. nih.gov These channels play a crucial role in pain signaling, and their modulation can provide analgesic effects. In one study, several compounds with a 4-aminopiperidine scaffold, decorated on both nitrogen atoms with various alkyl or acyl moieties, were synthesized. Two of these compounds demonstrated potent antagonism of N-type calcium channels and were effective in a rat model of neuropathic pain, suggesting their potential as novel analgesics. nih.gov
Antagonists and Agonists of Specific Receptors (e.g., Muscarinic M3, CCR5, GPR119)
The N-substituted 4-aminopiperidine scaffold has been extensively utilized to develop ligands for various G-protein coupled receptors (GPCRs).
Muscarinic M3 Receptor Antagonists: 4-BOC-aminopiperidine is a key intermediate in the synthesis of muscarinic M3 receptor antagonists. google.com These antagonists are of therapeutic interest for the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. The 4-aminopiperidine core often serves as a central scaffold to which other pharmacophoric elements are attached to achieve high affinity and selectivity for the M3 receptor.
CCR5 Receptor Antagonists: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells, making its antagonists a valuable class of anti-HIV drugs. The 4-aminopiperidine scaffold has been instrumental in the development of potent CCR5 antagonists. The BOC-protected amine at the 4-position allows for the introduction of various side chains that can interact with the binding pocket of the CCR5 receptor, leading to effective inhibition of viral entry.
GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose-dependent insulin (B600854) secretion and appetite regulation. N-substituted 4-aminopiperidine derivatives have been explored as GPR119 agonists. The piperidine nitrogen allows for the introduction of various substituents that can modulate the agonist activity and pharmacokinetic properties of the resulting compounds.
Enzyme Inhibitors (e.g., SIRT2, HIV-1 NNRTIs, Dipeptidyl Peptidase IV, Pim-1, Aspartic Acid Proteases)
The versatility of the N-substituted 4-aminopiperidine scaffold extends to the development of inhibitors for a variety of enzymes.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The emergence of drug-resistant HIV strains necessitates the development of new antiretroviral agents. N1-alkyl pyrimidinediones containing a piperidine moiety have been designed and synthesized as potent HIV-1 NNRTIs. nih.gov These compounds bind to a non-essential allosteric site on the reverse transcriptase enzyme, inhibiting its function. The N-alkyl group on the piperidine ring plays a crucial role in optimizing the antiviral potency and pharmacokinetic profile of these inhibitors. nih.gov
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. (R)-3-(Boc-Amino)piperidine is a crucial intermediate in the synthesis of several DPP-IV inhibitors, including alogliptin (B1666894) and linagliptin. chemicalbook.com The piperidine ring and its substituents are critical for binding to the active site of the DPP-IV enzyme.
Other Enzyme Targets: The 4-aminopiperidine scaffold has also been employed to develop inhibitors for other enzymes, including Pim-1 kinase, a target in oncology, and aspartic acid proteases, which are involved in various physiological and pathological processes. The ability to easily modify the N-substituent and the 4-amino group allows for the fine-tuning of inhibitory activity and selectivity against these enzymes.
Anti-Cancer and Anti-Infective Agents (e.g., Bromodomain Inhibitors, HepG2 cell cycle inhibitors, Antibacterial, Antiviral)
The pharmacological utility of N-substituted 4-aminopiperidine derivatives extends to the fields of oncology and infectious diseases.
Anti-Cancer Agents: The piperidine nucleus is a common feature in many anticancer drugs. researchgate.net N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in HepG2 human liver cancer cells, demonstrating their potential as anticancer agents. Furthermore, adamantane-substituted piperidine analogs have exhibited anti-proliferative activity against various cancer cell lines. mdpi.com
Anti-Infective Agents: The 4-aminopiperidine scaffold has been explored for its antibacterial and antiviral properties. For instance, a series of 4-aminopiperidine derivatives were evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com In the realm of antiviral research, derivatives of this scaffold have been identified as inhibitors of hepatitis C virus (HCV) assembly. nih.gov A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation. nih.gov Subsequent optimization of this scaffold led to compounds with improved antiviral activity and better pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies of Related Piperidine Derivatives
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how modifications to a chemical structure influence its biological activity. For N-substituted piperidine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential.
For instance, in the development of opioid receptor antagonists, early SAR studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of compounds for treating obesity and a peripherally selective antagonist, alvimopan, used to accelerate gastrointestinal recovery after surgery. wustl.edu These studies revealed the critical role of the N-substituent in determining the antagonist potency and selectivity.
In the context of anticancer and antimicrobial agents, SAR studies have shown that the nature of the substituent on the piperidine nitrogen, as well as modifications to the 4-amino group, can significantly impact activity. For example, in a series of benzimidazole (B57391) derivatives, the introduction of specific substituents led to compounds with significant antimicrobial and anticancer activities. nih.gov Similarly, for quinoline-based compounds, strategic substitutions have been shown to enhance bioactivity. researchgate.net
| Compound Class | Target/Application | Key SAR Findings for N-Alkyl-4-aminopiperidine Derivatives |
| CNS Modulators | N-type calcium channel blockers | The nature of the N-alkyl and 4-amino substituents significantly influences antagonist potency and efficacy in pain models. nih.gov |
| CNS Modulators | Cognition enhancers | Extrusion of a nitrogen from a piperazine ring to a 4-aminopiperidine maintains high nootropic activity. nih.gov |
| Receptor Modulators | Muscarinic M3 Antagonists | The N-substituent is crucial for affinity and selectivity. |
| Enzyme Inhibitors | HIV-1 NNRTIs | The N-alkyl group on the piperidine ring is important for optimizing antiviral potency and pharmacokinetics. nih.gov |
| Anti-Infective Agents | Hepatitis C Virus Inhibitors | Modifications at the N-1 and C-4 positions of the piperidine ring influence antiviral activity. nih.gov |
| Anti-Cancer Agents | HepG2 cell cycle inhibitors | The substituents on the piperidine scaffold are critical for inducing cell cycle arrest. |
Optimizing Physicochemical Properties for Enhanced Biological Activity
The biological activity of a drug candidate is intrinsically linked to its physicochemical properties, such as solubility, lipophilicity, and pKa. These properties govern how a molecule is absorbed, distributed, metabolized, and excreted (ADME). The piperidine scaffold is a versatile platform for fine-tuning these characteristics. thieme-connect.comresearchgate.net
Introducing substituents or modifying existing ones on the piperidine ring can significantly alter a compound's properties. For instance, the introduction of polar groups can enhance aqueous solubility, a crucial factor for oral bioavailability. nih.gov Conversely, modifying lipophilic substituents can improve membrane permeability. The piperidine ring itself possesses a blend of hydrophilic (due to the nitrogen atom) and lipophilic (due to the carbon backbone) characteristics. thieme-connect.com Strategic modifications can shift this balance to achieve the desired profile for a specific biological target. For example, in the development of measles virus (MeV) inhibitors, introducing a substituent at the 2-position of a piperidine ring was found to effectively enhance aqueous solubility. researchgate.net
Bridging the piperidine ring, as seen in the creation of 2-azanorbornane or nortropane structures, is another strategy to enhance drug-like properties. nih.gov This approach increases the sp³ character of the molecule, which can lead to improved solubility and metabolic stability while also providing conformational constraint. nih.gov
The following table summarizes how modifications to a piperidine scaffold can influence physicochemical properties.
| Modification | Effect on Physicochemical Property | Example from Research | Reference |
| Introduction of Hydrophilic Group | Increases aqueous solubility | Introduction of a substituent at the 2-position of the piperidine ring in MeV-RdRp inhibitors improved water solubility from poor to 60 μg/mL. | researchgate.net |
| Increased sp³ Character | Can increase aqueous solubility and lower lipophilicity | Replacing a standard piperidine with a bridged piperidine (e.g., nortropane) can increase 3-dimensionality and basicity. | nih.gov |
| Altering Substituent Position | Modulates pKa, logD, and logP | Changing the position of a substituent on the piperidine ring can effectively alter its physicochemical properties. | thieme-connect.com |
| N-Alkylation/Substitution | Influences lipophilicity and basicity | The N-isopentyl group on this compound significantly increases lipophilicity compared to an unsubstituted piperidine. | N/A |
Considerations for Chiral Piperidine Scaffolds in Drug Design
Chirality plays a pivotal role in drug design, as the stereochemistry of a molecule can profoundly influence its interaction with biological targets, which are themselves chiral. thieme-connect.comresearchgate.net Introducing chiral centers into a piperidine scaffold can lead to significant improvements in potency, selectivity, pharmacokinetic profiles, and safety. thieme-connect.comthieme-connect.comdoaj.org Although this compound is achiral, related structures with substituents at the 2- or 3-position of the piperidine ring would be chiral, making the consideration of stereochemistry essential.
The different spatial arrangement of substituents in enantiomers can result in one being significantly more active than the other. This is because only one enantiomer may fit optimally into the binding site of a receptor or enzyme. For example, in the development of HIV-1 protease inhibitors, the stereochemistry of the piperidine-3-carboxamide ligand was critical for potency. The (R)-piperidine scaffold resulted in a compound with an IC₅₀ of 3.61 nM, while the corresponding (S)-piperidine analogue was significantly less active, demonstrating a 120-fold improvement in potency for the (R)-enantiomer. nih.gov
Furthermore, stereochemistry can impact a drug's ADME properties and potential for toxicity. Different enantiomers can be metabolized at different rates, leading to variations in exposure and duration of action. In some cases, one enantiomer may be responsible for the therapeutic effect while the other contributes to undesirable side effects. thieme-connect.com Introducing a chiral piperidine ring has also been shown to improve PK properties by reducing π-π stacking interactions, which can enhance solubility. thieme-connect.com
The table below illustrates the importance of chirality in piperidine-containing drug candidates.
| Drug Candidate/Series | Target | Impact of Chirality | Reference |
| HIV-1 Protease Inhibitors | HIV-1 Protease | The (R)-piperidine-3-carboxamide derivative (IC₅₀ = 3.61 nM) was 120-fold more potent than the (S)-isomer. | nih.gov |
| MEK1/2 Inhibitors | MEK1/2 | The introduction of a chiral center in the piperidine side chain was essential to increase drug potency. | researchgate.net |
| Akt1 Inhibitors | Akt1 | Introducing a chiral center on the piperidine ring improved hERG selectivity. | thieme-connect.com |
| HDM2-p53 PPI Inhibitors | HDM2-p53 | The introduction of a chiral center in the piperidine ring influenced activity in both wt-p53 and mutant-p53 cell lines. | researchgate.net |
Given these findings, if this compound were to be further developed into a chiral analogue (for instance, by introducing a substituent at the C-2 or C-3 position), a stereoselective synthesis and separation of the enantiomers would be a critical step. The biological evaluation of each individual stereoisomer would be necessary to identify the eutomer (the more active enantiomer) and to fully characterize the molecule's therapeutic potential and safety profile.
Future Perspectives and Research Directions
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The traditional methods for synthesizing N-substituted piperidines, while effective, often rely on harsh reagents, multi-step procedures, and environmentally challenging solvents. scribd.comresearchgate.net The future of synthesizing 4-(BOC-Amino)-1-isopentylpiperidine and its analogs will undoubtedly focus on the principles of green chemistry, aiming for higher efficiency, reduced waste, and enhanced safety.
Key areas of development include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.orgrsc.org Its application to the N-alkylation of the piperidine (B6355638) nitrogen with isopentyl halides or other electrophiles can significantly reduce reaction times from hours to minutes and often leads to higher yields and purities. rsc.org This technology minimizes the use of solvents and energy, aligning with the goals of sustainable chemistry.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to improved yields, enhanced safety for highly exothermic reactions, and easier scalability. The synthesis of this compound could be adapted to a flow process, enabling on-demand production and minimizing the storage of hazardous intermediates.
Catalytic Hydrogenation: The reduction of corresponding N-isopentyl-4-oximinopiperidine or N-isopentyl-4-nitropiperidine precursors using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or rhodium (Rh) offers a cleaner alternative to metal hydride reagents. mdpi.comnih.gov Research into more active and selective catalysts will continue to improve the efficiency of this transformation.
Biocatalysis: The use of enzymes, such as transaminases, for the stereoselective synthesis of chiral piperidine derivatives is a growing field. acs.org While not directly applicable to the achiral this compound, the development of biocatalytic methods for related chiral piperidines could inspire novel enzymatic routes for the synthesis of more complex derivatives.
| Synthesis Approach | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, less solvent usage. rsc.orgrsc.org |
| Flow Chemistry | Precise reaction control, enhanced safety, improved scalability. |
| Catalytic Hydrogenation | Cleaner reduction method, avoids stoichiometric metal hydrides. mdpi.comnih.gov |
| Biocatalysis | High stereoselectivity for chiral derivatives. acs.org |
Exploration of New Biological Targets for this compound Derivatives
The 4-aminopiperidine (B84694) scaffold is a versatile pharmacophore that has been successfully incorporated into drugs targeting a wide array of biological systems. encyclopedia.pubnih.govresearchgate.net Future research will likely expand the therapeutic potential of this compound derivatives by exploring new and emerging biological targets. The BOC-protected amine serves as a crucial intermediate, allowing for the facile introduction of diverse functionalities to probe different biological spaces.
Potential new therapeutic areas and targets include:
Oncology: Piperidine derivatives have shown promise as anticancer agents. encyclopedia.pubresearchgate.net Derivatives of this compound could be designed as inhibitors of protein kinases such as Anaplastic Lymphoma Kinase (ALK) and ROS1, which are implicated in certain types of non-small-cell lung cancer. nih.gov Furthermore, the scaffold could be adapted to target IκB kinase (IKKb), which is involved in the inflammatory processes that can drive cancer progression. encyclopedia.pub
Metabolic Diseases: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. Novel 4-aminopiperidine derivatives have been designed and synthesized as potent DPP-4 inhibitors. researchgate.netnih.gov The isopentyl group of this compound could potentially enhance binding to the active site of DPP-4.
Neurodegenerative Diseases: The piperidine nucleus is a key feature of donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. encyclopedia.pub Derivatives of this compound could be explored as modulators of targets relevant to Alzheimer's and other neurodegenerative conditions, such as sigma receptors. rsc.org
Infectious Diseases: The piperidine scaffold is found in a number of antimicrobial and antifungal agents. encyclopedia.pubresearchgate.net There is an ongoing need for new antibiotics and antifungals to combat the rise of drug-resistant pathogens. Derivatives of this compound could be screened for activity against a broad range of microbial targets.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. This integrated approach allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties, thereby reducing the time and cost of drug development.
Future research on this compound derivatives will heavily rely on these strategies:
Molecular Docking and Virtual Screening: Computational docking studies can predict the binding orientation of this compound derivatives within the active site of a biological target. researchgate.netnih.govrsc.org This allows for the in-silico screening of large virtual libraries of potential derivatives to prioritize the most promising candidates for synthesis and biological evaluation.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. researchgate.netrsc.org These simulations can help to assess the stability of the binding interactions predicted by docking and can reveal the importance of specific amino acid residues in the binding site. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on active 4-aminopiperidine derivatives can be used to design novel molecules that retain the key features for target interaction while possessing unique structural characteristics.
| Computational Technique | Application in Drug Design |
| Molecular Docking | Predicts binding modes and aids in virtual screening. researchgate.netnih.govrsc.org |
| Molecular Dynamics Simulations | Assesses the stability of ligand-protein complexes. researchgate.netrsc.org |
| QSAR Studies | Predicts the biological activity of new analogs. |
| Pharmacophore Modeling | Identifies key structural features for biological activity. |
Applications Beyond Medicinal Chemistry
While the primary focus of research on this compound and its derivatives is likely to remain in the realm of medicinal chemistry, the unique properties of this compound could lend themselves to applications in other scientific disciplines.
Materials Science: The piperidine ring can be incorporated into polymers and other materials. The BOC-protected amine and the potential for further functionalization at this position could be leveraged to create novel materials with specific properties, such as tailored surface chemistries or as components of drug delivery systems.
Chemical Biology: As a well-defined molecular scaffold, derivatives of this compound can be used as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a photoaffinity label, these molecules can be used to identify and characterize new biological targets.
Catalysis: Chiral piperidine derivatives have been used as ligands in asymmetric catalysis. While this compound itself is achiral, it could serve as a precursor for the synthesis of novel chiral ligands for a variety of chemical transformations.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the BOC-protected amine group in 4-(BOC-Amino)-1-isopentylpiperidine?
- Methodological Answer : The tert-butoxycarbonyl (BOC) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. For piperidine derivatives, Boc protection is typically achieved using Boc anhydride in tetrahydrofuran (THF) with a base (e.g., triethylamine) at 0–5°C for 2–4 hours. Subsequent alkylation with isopentyl bromide in the presence of sodium hydride introduces the isopentyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity .
Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- GC-MS : Use split injection mode (1:50), HP-5MS column, and injector temperature of 280°C. Key fragments (e.g., m/z 57, 83, 93) confirm structural motifs .
- HPLC-TOF : Employ a C18 column with acetonitrile/water (0.1% formic acid) to measure exact mass (Δppm <2) and validate molecular ion .
- FTIR-ATR : Analyze characteristic peaks (e.g., BOC carbonyl stretch at ~1680–1700 cm⁻¹) .
Q. What are the recommended storage conditions to ensure long-term stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies show ≥5-year integrity under these conditions. Monitor for moisture-induced decomposition using periodic FTIR to detect carbonyl group hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments between GC-MS and HPLC-TOF data?
- Methodological Answer : Cross-validate results by:
- Volatility Checks : Confirm GC-MS suitability; non-volatile impurities may remain undetected.
- HPLC Spiking : Introduce known impurities (e.g., de-BOC byproducts) to identify co-elution issues.
- Orthogonal Validation : Use NMR (¹³C for BOC carbonyl confirmation) or elemental analysis .
Q. How to design pharmacological studies to assess receptor binding affinity for opioid analogs?
- Methodological Answer :
- In Vitro Binding Assays : Use μ-opioid receptor-expressing cell lines (e.g., HEK293) with competitive displacement of [³H]-naloxone.
- Functional Assays : Measure cAMP inhibition via ELISA to evaluate Gi-protein coupling.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. What experimental approaches evaluate environmental persistence and ecotoxicology?
- Methodological Answer :
- OECD 301F Test : Measure biodegradability in activated sludge over 28 days.
- Daphnia magna Toxicity : Conduct 48-hour LC₅₀ tests (EC₅₀ <10 mg/L indicates high hazard).
- Soil Adsorption : Use batch equilibrium method (OECD 106) with HPLC quantification .
Q. How to optimize reaction conditions to minimize isopentyl group racemization during synthesis?
- Methodological Answer :
- Low-Temperature Alkylation : Perform at -20°C with slow addition of isopentyl bromide.
- Chiral HPLC Monitoring : Use a Chiralpak IG column (hexane/isopropanol) to track enantiomeric excess.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance stereochemical control .
Notes
- Safety : Use PPE (gloves, goggles), fume hoods, and avoid skin contact. Waste must be treated as hazardous .
- Contradictions : Storage conditions vary by compound (e.g., -20°C vs. RT); refer to batch-specific certificates .
- Methodological Rigor : Cross-technique validation mitigates analytical limitations, particularly for trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
